2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile
Description
Properties
IUPAC Name |
2-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2OS/c16-9-1-2-10(11(17)7-9)13-3-4-14(20-13)12-8-21-15(19-12)5-6-18/h1-4,7-8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMJEOCDPZARRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=CSC(=N3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction conditions, such as temperature and residence time, which are crucial for optimizing the synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit notable anticancer properties. For instance, compounds containing the thiazole moiety have been synthesized and tested against various cancer cell lines. A study highlighted the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, which showed selective cytotoxicity against NIH/3T3 and A549 cells with IC50 values indicating significant potency .
Another investigation focused on thiazole-integrated pyridine derivatives, revealing that one hybrid demonstrated superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil, with an IC50 of 5.71 μM . These findings suggest that compounds related to 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile could be explored for similar anticancer activities.
Antimicrobial Properties
The thiazole ring is also recognized for its antimicrobial properties. A study reported the synthesis of novel amino thiazoles aimed at combating Mycobacterium tuberculosis. The synthesized compounds were evaluated for their activity against the H37Rv strain, demonstrating promising results . The presence of electronegative groups like chlorine was found essential for enhancing antimicrobial efficacy.
Optoelectronic Properties
Thiazole derivatives have been investigated for their optoelectronic properties, making them suitable candidates for applications in organic electronics. Research into the UV spectra and mass extinction coefficients of thiazole-based compounds has indicated their potential use in light-emitting devices and photovoltaic cells . The integration of this compound into polymer matrices could enhance the performance of these materials.
Data Table: Summary of Anticancer Activity Studies
Mechanism of Action
The mechanism of action of 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Key Characteristics :
Comparison with Structurally Similar Compounds
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS MDL: MFCD04621712)
- Molecular Formula : C₁₁H₆Cl₂N₂S
- Molecular Weight : 269.15 g/mol
- Key Differences: Lacks the furyl bridge present in the target compound, reducing steric bulk and molecular weight.
- Synthesis : Similar thiazole-acetonitrile derivatives (e.g., compound 4b in ) are synthesized with yields up to 73%, suggesting efficient protocols for simpler analogs .
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile (CAS: 499771-17-4)
- Molecular Formula : C₁₃H₁₀N₂O₂S
- Molecular Weight : 258.30 g/mol
- Key Differences :
- Synthetic Accessibility : Benzodioxin-thiazole hybrids are often explored for pharmaceutical applications, but synthetic routes differ significantly from the target compound’s furyl-thiazole system.
5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole (CAS: 338756-56-2)
- Key Differences: Contains an isoxazole ring and nitro group instead of a thiazole and acetonitrile.
- Reactivity : The nitro group may confer distinct redox or metabolic stability compared to the acetonitrile group in the target compound.
Structural and Functional Group Analysis
Functional Group Impact :
- Acetonitrile : Common in all thiazole analogs, this group may serve as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids) .
- Dichlorophenyl Group: Enhances hydrophobicity and may contribute to receptor binding, as seen in cannabinoid receptor antagonists like rimonabant () .
- Furyl Bridge : Unique to the target compound, this moiety could influence π-π stacking interactions or metabolic stability compared to benzodioxin or simpler aryl groups.
Biological Activity
2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile, also known as a thiazole derivative, has garnered attention for its potential biological activities. This compound's structure features a thiazole ring, which is often associated with various pharmacological properties, including anticancer and antimicrobial effects.
- Molecular Formula : C18H13Cl2N3OS
- Molecular Weight : 390.29 g/mol
- CAS Number : 338786-17-7
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analyses indicate that the presence of electron-withdrawing groups enhances cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | U251 |
The above table summarizes the IC50 values of related thiazole compounds against specific cancer cell lines, demonstrating their effectiveness as potential anticancer agents .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been investigated. Studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings underscore the potential application of this compound in developing new antimicrobial agents .
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For example, thiazole compounds have been shown to activate caspase pathways leading to programmed cell death . Additionally, molecular docking studies suggest that these compounds can effectively bind to key proteins involved in cancer progression and microbial resistance .
Case Studies
- Anticancer Study : A study involving a series of thiazole derivatives demonstrated that modifications in the phenyl ring significantly impacted anticancer activity. The most potent compound showed an IC50 value of less than 10 µM against human glioblastoma cells .
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, thiazole derivatives were tested against various pathogens, revealing that certain modifications led to enhanced activity against resistant strains .
Q & A
What synthetic routes are reported for preparing 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
A common approach involves multi-step heterocyclic synthesis. For example, the thiazole core can be constructed via Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. The 2,4-dichlorophenyl-furan moiety may be introduced via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized base/ligand systems. Yields are influenced by solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C for coupling steps). Post-synthetic purification often employs column chromatography with hexane/ethyl acetate gradients. Similar methodologies are detailed for structurally analogous thiazoles .
Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how are spectral contradictions resolved?
Methodological Answer:
- FT-IR : Confirms nitrile (C≡N stretch ~2240 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹).
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.0 ppm for dichlorophenyl and furyl groups) and the acetonitrile methylene (δ ~4.0 ppm). ¹³C NMR distinguishes nitrile carbons (~115 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺).
Resolving Contradictions : Discrepancies in splitting patterns (e.g., overlapping aromatic signals) can be addressed via 2D NMR (COSY, HSQC) or comparison with crystallographic data (e.g., X-ray structures of related thiazoles) .
How can computational chemistry predict the reactivity of the acetonitrile group in electrophilic or nucleophilic reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The nitrile group’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., by amines or thiols). Fukui indices quantify electrophilic/nucleophilic sites, while Molecular Electrostatic Potential (MEP) maps highlight electron-deficient regions. Solvent effects (e.g., acetonitrile vs. DMSO) are modeled using PCM (Polarizable Continuum Model). Such approaches align with studies on nitrile-containing agrochemicals .
What experimental strategies mitigate discrepancies in biological activity data across studies involving this compound?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known GPCR antagonists).
- Impurity Profiling : HPLC with UV/MS detection (C18 columns, acetonitrile/water gradients) identifies contaminants (e.g., dichlorophenyl byproducts) that may skew activity. Reference impurity thresholds from pharmacopeial guidelines (e.g., ≤1.0% total impurities) .
- Dose-Response Curves : Triplicate experiments with IC₅₀/EC₅₀ calculations reduce variability. Data normalization to internal standards (e.g., β-actin in Western blots) enhances reproducibility.
What are the key physicochemical properties of this compound, and how are they experimentally determined?
Methodological Answer:
How does the 2,4-dichlorophenyl group influence interactions with cytochrome P450 enzymes, and what assays validate metabolic pathways?
Methodological Answer:
The electron-withdrawing Cl groups enhance binding to CYP450 heme iron via π-π stacking. Assays include:
- Microsomal Incubations : Liver microsomes (human/rat) with NADPH, analyzed by LC-MS/MS for hydroxylated metabolites.
- Inhibition Studies : IC₅₀ determination using fluorescent substrates (e.g., 7-benzyloxyquinoline for CYP3A4).
- Docking Simulations : AutoDock Vina models ligand-enzyme interactions, validated by mutagenesis (e.g., CYP2C9 Thr364Ala variants) .
What crystallographic techniques resolve the 3D conformation of this compound, and how does crystal packing affect its stability?
Methodological Answer:
Single-crystal X-ray diffraction (Cu-Kα radiation, 298 K) reveals bond angles and dihedral strains. For example, the thiazole-furan dihedral angle (~15°) impacts planarity and π-π interactions. Crystal packing analysis (Mercury software) identifies H-bonding (e.g., nitrile···thiazole N) and halogen bonding (Cl···S), which stabilize the lattice. Comparative studies with halogen-substituted analogs show enhanced melting points with increased Cl substitution .
How can SAR studies optimize the bioactivity of analogs of this compound?
Methodological Answer:
Structure-Activity Relationship (SAR) strategies:
- Core Modifications : Replace thiazole with oxazole to assess metabolic stability.
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to modulate lipophilicity.
- In Silico Screening : Virtual libraries (e.g., ZINC15) filtered by ADMET properties. Bioactivity is validated via kinase inhibition assays (e.g., EGFR T790M mutants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
